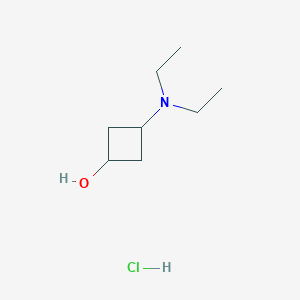
3-(Diethylamino)cyclobutanol hydrochloride
Overview
Description
3-(Diethylamino)cyclobutanol hydrochloride is a chemical compound with the following properties:
- IUPAC Name : 3-(diethylamino)cyclobutanol hydrochloride
- Molecular Formula : C<sub>8</sub>H<sub>18</sub>ClNO
- Molecular Weight : 181.66 g/mol
- Appearance : Typically an oil-like substance
Synthesis Analysis
The synthesis of this compound involves the reaction of cyclobutanol (a four-membered cyclic alcohol) with diethylamine in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-(diethylamino)cyclobutanol hydrochloride.
Molecular Structure Analysis
The molecular structure of 3-(Diethylamino)cyclobutanol hydrochloride consists of a cyclobutane ring with a diethylamino group attached to one of its carbon atoms. The hydrochloride salt forms due to the protonation of the amino group by HCl.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including:
- Acid-Base Reactions : The hydrochloride salt can release the diethylamino group upon treatment with a strong base.
- Esterification : Reaction with carboxylic acids can lead to the formation of esters.
- Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.
Physical And Chemical Properties Analysis
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies depending on the crystalline form.
- Stability : Sensitive to light and moisture.
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation. Handle with care.
- Precautionary Measures : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.
Future Directions
Research on 3-(Diethylamino)cyclobutanol hydrochloride could explore:
- Biological Activity : Investigate its potential pharmacological effects.
- Derivatives : Synthesize derivatives with improved properties.
- Applications : Explore applications in drug design or catalysis.
Please note that this analysis is based on available information, and further studies may provide additional insights. For specific details, consult relevant scientific literature12.
properties
IUPAC Name |
3-(diethylamino)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-9(4-2)7-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUIQEKKLNQSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)cyclobutanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



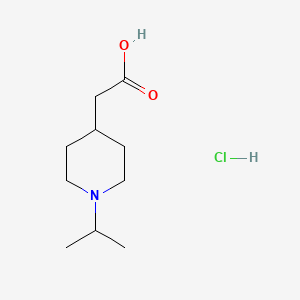
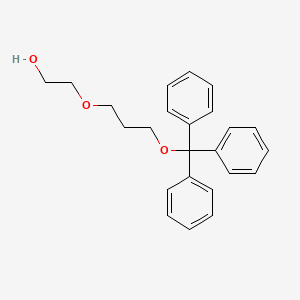
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
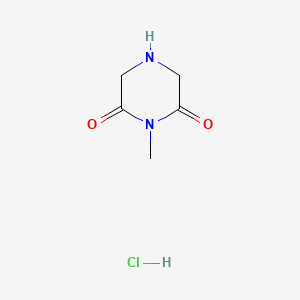
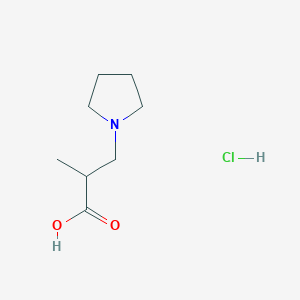
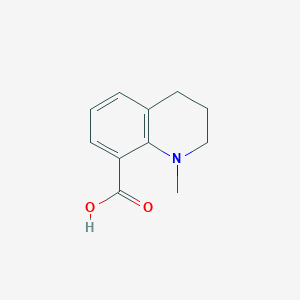
amine](/img/structure/B1473565.png)
![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)
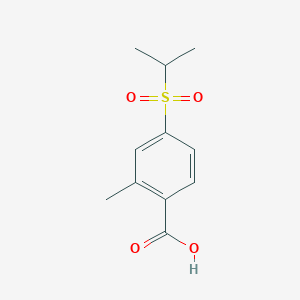
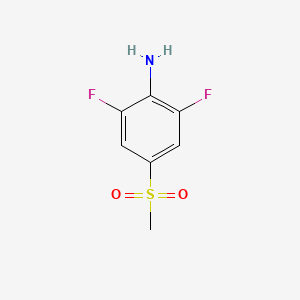
![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)
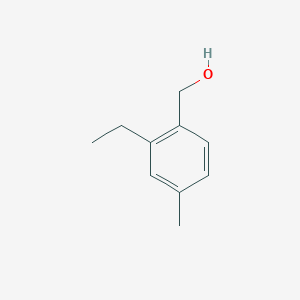
![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)